molecular formula C14H15N3O B2430292 2-amino-N-(4-methylbenzyl)pyridine-3-carboxamide CAS No. 1185090-18-9

2-amino-N-(4-methylbenzyl)pyridine-3-carboxamide

Cat. No. B2430292
CAS RN: 1185090-18-9
M. Wt: 241.294
InChI Key: RAZBSBHNZASRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-N-(4-methylbenzyl)pyridine-3-carboxamide” belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of new pyridinone and pyrazole derivatives based on cyanoacrylamide derivatives containing 2,4-dichloroaniline and 6-methyl 2-amino pyridine as an aryl group .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The DFT calculations can be performed to estimate its geometric structure and electronic properties .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various methods. For example, the reaction of cyanoacrylamide derivatives with different active methylene (malononitrile, ethyl cyanoacetate cyanoacetamide, and ethyl acetoacetate) in the presence of piperidine as a basic catalyst afforded the corresponding pyridinone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, it is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .

Scientific Research Applications

Methylation for Analgesic Properties

Researchers have studied the chemical modification of the pyridine moiety in molecules like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize biological properties, specifically targeting analgesic properties. This modification involves the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, aiming to enhance the molecule's biological activity, particularly for pain relief. The structural confirmation of these compounds was achieved through elemental analysis and NMR spectroscopy, and their analgesic properties were evaluated using the "acetic acid writhing" experimental model. This study highlighted the significance of specific modifications in enhancing the biological activity of these compounds (Ukrainets et al., 2015).

Safety and Hazards

The safety and hazards of “2-amino-N-(4-methylbenzyl)pyridine-3-carboxamide” can be evaluated using various methods. For instance, a safety data sheet can provide information on the hazards, precautions for handling and use, first-aid measures, and disposal considerations .

Future Directions

The future directions for “2-amino-N-(4-methylbenzyl)pyridine-3-carboxamide” could involve further studies on its potential applications in various fields. For instance, it could be developed as a neuroprotective and anti-inflammatory agent . Additionally, more research could be conducted to explore its potential as an antibacterial agent .

properties

IUPAC Name

2-amino-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-4-6-11(7-5-10)9-17-14(18)12-3-2-8-16-13(12)15/h2-8H,9H2,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZBSBHNZASRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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